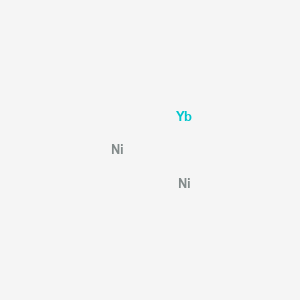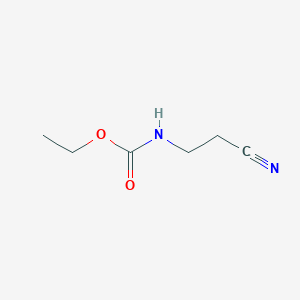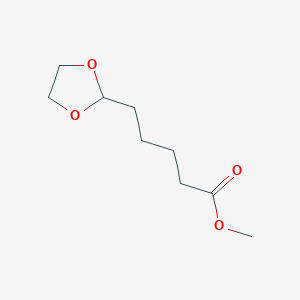
Methyl 5-(1,3-dioxolan-2-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1,3-dioxolan-2-yl)pentanoate is an organic compound with the molecular formula C₉H₁₆O₄ It is a derivative of pentanoic acid, featuring a dioxolane ring attached to the fifth carbon of the pentanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-(1,3-dioxolan-2-yl)pentanoate can be synthesized through the acetalization of pentanoic acid derivatives with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1,3-dioxolan-2-yl)pentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(1,3-dioxolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(1,3-dioxolan-2-yl)pentanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or other related reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(1,2-dithiolan-3-yl)pentanoate: This compound features a dithiolan ring instead of a dioxolane ring.
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate: This compound has an additional methyl group and a methylene group attached to the dioxolane ring.
Uniqueness
Methyl 5-(1,3-dioxolan-2-yl)pentanoate is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
15138-56-4 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 5-(1,3-dioxolan-2-yl)pentanoate |
InChI |
InChI=1S/C9H16O4/c1-11-8(10)4-2-3-5-9-12-6-7-13-9/h9H,2-7H2,1H3 |
Clave InChI |
XDQVHLIZESHFTK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


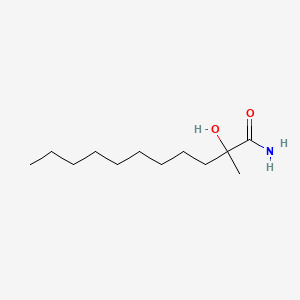

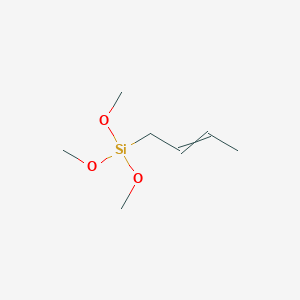
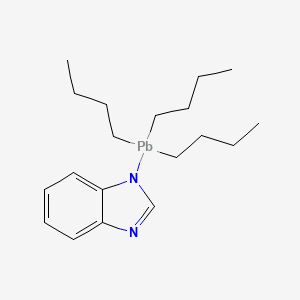

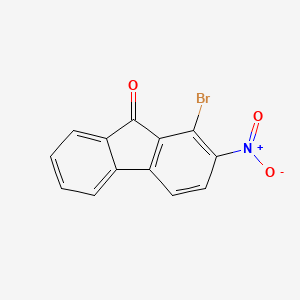
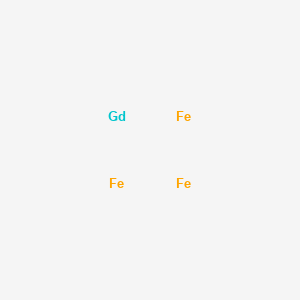
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)


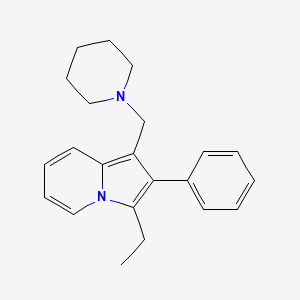
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
